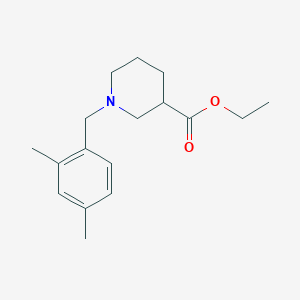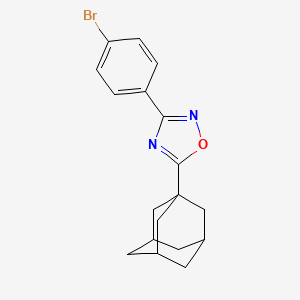
1-(2-phenylbutanoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylbutanoyl)pyrrolidine, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a Russian pharmaceutical company, and since then, it has gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental clarity.
Mecanismo De Acción
The exact mechanism of action of 1-(2-phenylbutanoyl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. It also enhances the activity of glutamate receptors, which are involved in memory formation and learning.
Biochemical and Physiological Effects:
1-(2-phenylbutanoyl)pyrrolidinetam has several biochemical and physiological effects. It increases blood flow to the brain, which enhances oxygen and nutrient delivery. It also increases the production of ATP, the energy currency of cells, which improves cellular metabolism. Additionally, it enhances the activity of several enzymes and proteins that are involved in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-phenylbutanoyl)pyrrolidinetam has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which allows for the use of small quantities. It also has a low toxicity profile, which makes it safe for use in animal and human studies. However, its effects on cognitive function are highly variable, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-phenylbutanoyl)pyrrolidinetam. One area of research is the development of new analogs that have enhanced potency and bioavailability. Another area of research is the investigation of its effects on specific cognitive functions, such as attention and executive function. Additionally, its potential use in the treatment of cognitive impairments in aging and neurodegenerative diseases is an area of interest.
Métodos De Síntesis
1-(2-phenylbutanoyl)pyrrolidinetam is synthesized through the modification of Piracetam, another nootropic drug. The synthesis process involves the addition of a phenyl group to the Piracetam molecule, which enhances its potency and bioavailability. The synthesis method is relatively simple and involves the use of standard laboratory equipment and reagents.
Aplicaciones Científicas De Investigación
1-(2-phenylbutanoyl)pyrrolidinetam has been extensively studied for its cognitive-enhancing properties. Several studies have shown that it can improve memory, focus, and mental clarity in both healthy individuals and those with cognitive impairments. It has also been shown to enhance physical performance and reduce the effects of stress.
Propiedades
IUPAC Name |
2-phenyl-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(12-8-4-3-5-9-12)14(16)15-10-6-7-11-15/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICBYWFQUKULES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(pyrrolidin-1-YL)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)

![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)



![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)